![molecular formula C19H22N2O2S2 B2499168 N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 381190-82-5](/img/structure/B2499168.png)

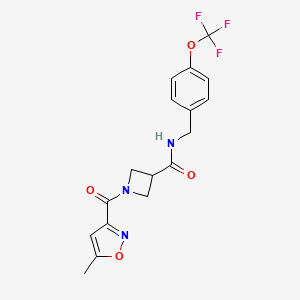

N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

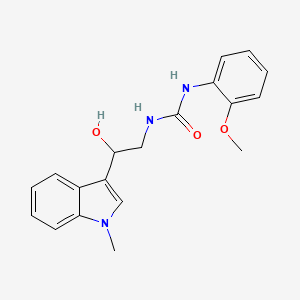

N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C19H22N2O2S2 and its molecular weight is 374.52. The purity is usually 95%.

BenchChem offers high-quality N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Rubber Vulcanization

Sulfenamides play a crucial role in rubber vulcanization. The compound , N-cyclohexyl-2-benzothiazole sulfenamide (CBS), is commonly used as an accelerator in the vulcanization process. When added to rubber formulations, CBS promotes cross-linking between polymer chains, enhancing the mechanical properties, durability, and heat resistance of rubber products. Its ability to accelerate the vulcanization reaction makes it valuable in tire manufacturing, conveyor belts, seals, and other rubber-based applications .

Antioxidant Properties

CBS exhibits antioxidant properties due to its thiazolidine ring structure. Antioxidants help prevent oxidative degradation of materials by scavenging free radicals and stabilizing polymers. Researchers have explored CBS as an additive in plastics, coatings, and adhesives to enhance their resistance to aging, UV radiation, and environmental stress. Its ability to protect against degradation makes it relevant in various industrial and consumer applications .

Pharmaceutical Research

The thiazolidine scaffold found in CBS has attracted interest in pharmaceutical research. Scientists investigate its potential as a building block for designing novel drug candidates. By modifying the side chains or incorporating CBS into larger molecules, researchers aim to create compounds with specific biological activities. Although direct applications are still emerging, CBS serves as a starting point for drug discovery and optimization .

Coordination Chemistry

CBS contains a sulfur atom, making it suitable for coordination chemistry studies. Researchers explore its coordination behavior with transition metal ions (such as copper, zinc, or nickel). These complexes may exhibit interesting properties, including catalytic activity, luminescence, or magnetic behavior. Understanding CBS-metal interactions contributes to the development of functional materials and catalysts .

Green Chemistry

The continuous synthesis of CBS using microfluidics demonstrates a green chemistry approach. Microreactors allow precise control of reaction conditions, reduced solvent usage, and enhanced mass transfer. Researchers investigate CBS synthesis under mild conditions, minimizing waste and energy consumption. This sustainable approach aligns with the principles of green chemistry and process intensification .

Kinetic Modeling

Researchers have established a simplified kinetic model for CBS synthesis. By analyzing reaction rates and dependencies, they determined that the oxidation of 2-mercaptobenzothiazole (MBT) and cyclohexylamine follows specific orders with respect to reactants. This kinetic understanding aids process optimization and reactor design. The study highlights the importance of kinetic control in microreactor-based synthesis .

properties

IUPAC Name |

N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S2/c1-13-7-9-14(10-8-13)11-16-18(23)21(19(24)25-16)12-17(22)20-15-5-3-2-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,20,22)/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPUSXNSVPTQQI-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2499090.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2499094.png)

![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2499097.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2499099.png)

![7-Oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2499104.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2499108.png)